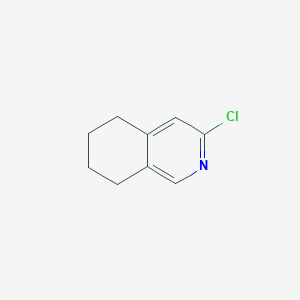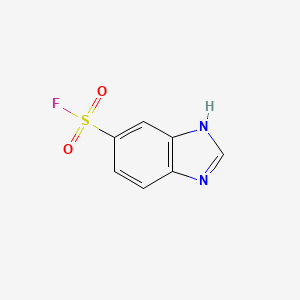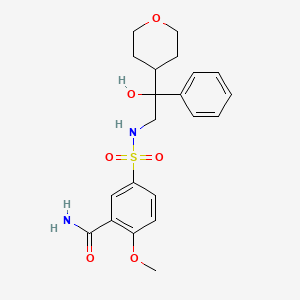
3-Chloro-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6,7,8-tetrahydroisoquinoline (3-Cl-THIQ) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound that is found in many alkaloids, and is synthesized by the reaction of 3-chloro-2-methylbenzaldehyde and 1,2,3,4-tetrahydroisoquinoline. 3-Cl-THIQ has been studied for its potential use in drug development, as a potential therapeutic agent, and for its ability to act as a catalyst for chemical reactions.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of tetrahydroisoquinolines, including variants such as 5,6,7,8-tetrahydroisoquinoline, involves regioselective cyclocondensation and other complex chemical reactions. These processes are essential in the field of organic chemistry for creating structurally diverse compounds (Sayed et al., 2022).
Crystal Structure Analysis : The crystal structures of these compounds are determined using X-ray diffraction analysis. This analysis is crucial for understanding the molecular configuration and properties of the synthesized compounds, which can have applications in various fields of research and development (Sayed et al., 2022).
Biological Evaluation
Anticancer Activity : Some synthesized tetrahydroisoquinoline compounds have shown moderate to strong activity against certain cancer cell lines, such as pancreatic and lung carcinoma. This suggests their potential utility in developing new anticancer therapies (Sayed et al., 2022).
Antioxidant Properties : The antioxidant activity of tetrahydroisoquinolines has been examined, revealing high antioxidant activity in most tested compounds. This property is significant for pharmaceutical applications, particularly in diseases where oxidative stress plays a role (Sayed et al., 2022).
Computational Studies
Docking Simulations : Computational studies, including docking simulations, are conducted to evaluate the compatibility and potential efficacy of these compounds with target receptors, which is a critical step in drug discovery and development (Damera & Pagadala, 2023).
Green Chemistry : Research emphasizes the use of environmentally benign techniques, such as mortar and pestle grinding, for the synthesis of tetrahydroisoquinoline derivatives. This approach aligns with the principles of green chemistry, promoting sustainable and eco-friendly methods in chemical synthesis (Damera & Pagadala, 2023).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNQXZJVZVJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)

